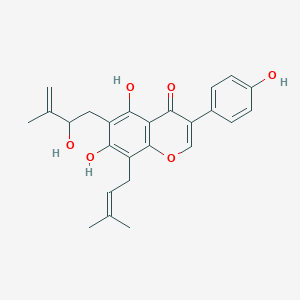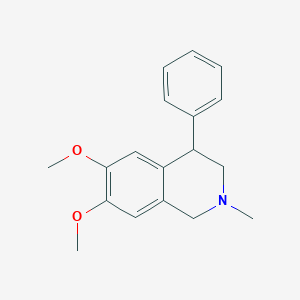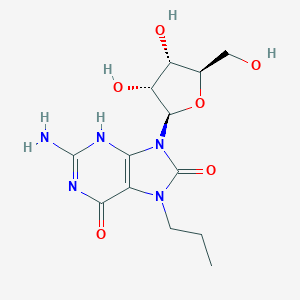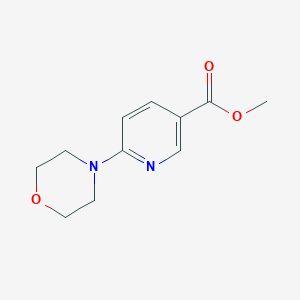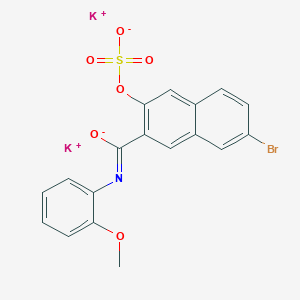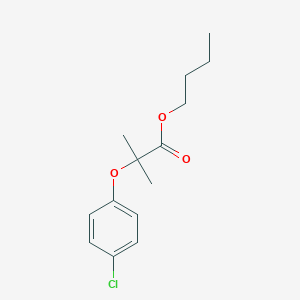
Butyl 2-(4-chloro-2-methylphenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known as butyl 4-chloro-2-methylphenoxyacetate, is a chemical compound that belongs to the class of chlorophenoxy herbicides. It is commonly used as a selective herbicide for controlling broad-leaved weeds in crops such as soybeans, cotton, and maize.
Wirkmechanismus
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemische Und Physiologische Effekte
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and honeybees. It has also been reported to cause eye and skin irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate is its selectivity towards broad-leaved weeds, which makes it a useful herbicide for controlling weeds in crops. However, its effectiveness is limited by the development of herbicide-resistant weeds. Additionally, its toxicity to aquatic invertebrates and honeybees can have adverse effects on the environment.
Zukünftige Richtungen
Future research on Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate could focus on developing new formulations that improve its efficacy and reduce its environmental impact. Additionally, research could investigate the potential use of this compound as a tool for studying the biosynthesis of branched-chain amino acids in plants. Finally, further studies could explore the potential of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate as a lead compound for developing new herbicides with improved selectivity and reduced toxicity.
Synthesemethoden
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate 2-(4-chloro-2-methylphenoxy)propionate involves the reaction of 4-chloro-2-methylphenol with Butyl 2-(4-chloro-2-methylphenoxy)propionate chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of Butyl 2-(4-chloro-2-methylphenoxy)propionate 4-chloro-2-methylphenoxyacetate as a white solid with a melting point of 42-44°C.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(4-chloro-2-methylphenoxy)propionate has been extensively studied for its herbicidal properties. Research has shown that it is effective in controlling broad-leaved weeds such as pigweed, waterhemp, and velvetleaf in crops such as soybeans, cotton, and maize. It is also used for weed control in non-crop areas such as roadsides, railways, and industrial sites.
Eigenschaften
CAS-Nummer |
1713-14-0 |
|---|---|
Produktname |
Butyl 2-(4-chloro-2-methylphenoxy)propionate |
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
butyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-10-17-13(16)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
97659-37-5 68994-37-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)
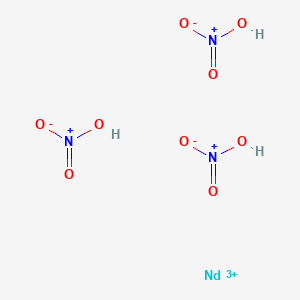

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)


